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Compound of Interest

Compound Name: 2-Hydroxy-2-methylpropiophenone

Cat. No.: B179518

Introduction

2-Hydroxy-2-methylpropiophenone, also known by trade names such as Darocur 1173 or
Irgacure 1173, is a highly efficient Type | photoinitiator widely used in photolithography and
other UV-curing applications.[1][2] As a Type | initiator, it undergoes direct cleavage upon
exposure to ultraviolet (UV) light to generate free radicals, which subsequently initiate the
polymerization of monomers and oligomers in a photoresist formulation.[1] Its high efficiency,
excellent solubility in common organic solvents, and compatibility with various monomers, such
as acrylates and methacrylates, make it a crucial component in the fabrication of
microstructures, hydrogels, coatings, and adhesives.[1][2]

Physicochemical Properties

The key properties of 2-Hydroxy-2-methylpropiophenone are summarized in the table below.
Its UV absorption spectrum is critical for photolithography, as the wavelength of the exposure
tool must overlap with the absorption peaks of the photoinitiator to ensure efficient radical
generation.
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Property Value References
CAS Number 7473-98-5 [3]14]15]
Molecular Formula C10H1202 [41[5]
Molecular Weight 164.2 g/mol [31[5]
Appearance Colorless to pale yellow liquid [21[41[5]

UV Absorption Peaks 244 nm, 278 nm, 322 nm [5]

Optimal UV Range 200 - 400 nm [11[3]

HMPP, Darocur 1173, Irgacure
Synonyms [31[41[5]
1173, Photocure-1173

Mechanism of Photoinitiation

2-Hydroxy-2-methylpropiophenone operates via a Norrish Type | cleavage mechanism. This
process is characterized by the direct fragmentation of the molecule into two distinct free
radicals upon absorption of UV radiation.[1][2]

UV Absorption: The ketone group in the molecule absorbs a photon of UV light, promoting it
to an excited electronic state.[1]

o a-Cleavage: In this excited state, the bond between the carbonyl group and the adjacent
tertiary carbon atom breaks homolytically.[1]

o Radical Formation: This cleavage event generates a benzoyl radical and a 2-hydroxy-2-
propyl radical.[1]

o Polymerization Initiation: Both of these highly reactive radical species can then initiate the
polymerization of monomer units (e.g., acrylates) in the photoresist, leading to the rapid
formation of a crosslinked polymer network.[1]
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Photoinitiation Mechanism of 2-Hydroxy-2-methylpropiophenone

2-Hydroxy-2-methylpropiophenone
(Ground State)

LV Photon (hv)

Excited State Molecule

- ~<

/~ o-Cleavage Y
‘\\ (Norrish Type | Reaction) 7

_-

Benzoyl Radical 2-Hydroxy-2-propyl Radical

Click to download full resolution via product page

Caption: Norrish Type | photo-cleavage mechanism.

Quantitative Data Summary

The concentration of 2-Hydroxy-2-methylpropiophenone in a photopolymerizable formulation
directly impacts the kinetics of polymerization and the mechanical properties of the final cured
material.

Table 1: Effect of Photoinitiator Concentration on
Hydrogel Properties
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This table summarizes findings from a study on polyvinylpyrrolidone-based hydrogels,
demonstrating how increasing the amount of 2-Hydroxy-2-methylpropiophenone affects the
material's structural and mechanical characteristics.[6]

Photoinitiator Polymer Network . Percentage
Tensile Strength .
Amount Structure Elongation

Less compact, longer _
Low ) Lower Higher
polymer chains

More compact, shorter
High and more numerous Increased Decreased

crosslinked chains

Data adapted from a study on the influence of 2-hydroxy-2-methylpropiophenone content in
hydrogel materials.[6]

Table 2: Example Formulations in Photolithography

This table provides examples of concentrations used in specific photolithography-related

applications.
L Monomer/Oligomer  Photoinitiator
Application . Reference
System Concentration
Isobornyl acrylate, n-
Fabrication of non- butyl acrylate,
. 4 wt% [7]
gas-permeable mold triethylene glycol
diacrylate
Synthesis of Acrylic acid, -
] ) ) Not specified, used as
composite acrylamide, sodium 4- [8]
Initiator
superabsorbent styrenesulfonate
Poly(ethylene glycol Not specified, used as
Stop-Flow Lithography y(ethy dlycol) P [819]

diacrylate solution initiator

Experimental Protocols
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Protocol 1: General Protocol for UV Photolithography

This protocol outlines the fundamental steps for creating a patterned polymer structure on a

substrate using a photoresist containing 2-Hydroxy-2-methylpropiophenone.

Materials:

Substrate (e.g., silicon wafer, glass slide)

Photoresist formulation: Monomer/oligomer blend (e.g., acrylates), 2-Hydroxy-2-
methylpropiophenone (1-5 wt%), and a suitable solvent.

Spin coater

Hot plate

UV light source (e.g., mask aligner, LED lamp at ~365 nm)

Photomask with desired pattern

Developer solvent (e.g., acetone, isopropanol)

Methodology:

Substrate Preparation: Clean the substrate thoroughly using solvents (e.g., acetone,
isopropanol) and dry with a nitrogen gun. If necessary, apply an adhesion promoter.

Photoresist Application: Dispense the photoresist formulation onto the center of the
substrate.

Spin Coating: Mount the substrate on the spin coater. Spin at a defined speed (e.g., 1000-
4000 rpm) for 30-60 seconds to achieve the desired film thickness.

Soft Bake: Place the coated substrate on a hot plate at a specified temperature (e.g., 65-
95°C) for 1-5 minutes to evaporate the solvent.[10]

UV Exposure: Place the photomask over the photoresist-coated substrate. Expose the
assembly to UV light (e.g., 365 nm) with a specific dose (e.g., 100-200 mJ/cm?2).[10] The
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photoinitiator will generate radicals in the exposed regions, causing polymerization.

o Post-Exposure Bake (Optional but Recommended): Bake the substrate on a hot plate (e.g.,
65-95°C) for 1-5 minutes to enhance crosslinking and improve feature definition.[10]

o Development: Immerse the substrate in the developer solvent for 30-60 seconds with gentle
agitation. The unpolymerized resist (unexposed regions) will dissolve, revealing the
patterned structure.

o Hard Bake (Optional): To further stabilize the patterned features, bake the substrate at a
higher temperature (e.g., 120-165°C).[10]

General Photolithography Workflow

Formulation
3. Spin 4. Soft Bake 5. Mask Alignment & 6. Post-Exposure 7. Development 8. Final Patterned
Coating (Solvent Removal) ‘ UV Exposure Bake
1. Substrate

Click to download full resolution via product page

Caption: Standard workflow for a photolithography process.

Protocol 2: Fabrication of a Microstructured Polymer
Film

This protocol is adapted from a method for creating a polymer mold and is representative of a
common application for 2-Hydroxy-2-methylpropiophenone.[7]

Materials:

e Photopolymer blend: 43 wt% isobornyl acrylate, 33 wt% n-butyl acrylate, 20 wt% triethylene
glycol diacrylate, and 4 wt% 2-hydroxy-2-methylpropiophenone.[7]

e Glass substrate
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o Master mold with desired microstructures (with release layer treatment)
e UV LED light source (365 nm, e.g., 72 W)[7]
Methodology:

o Preparation: Prepare the photopolymer blend by mixing the components thoroughly until a
homogeneous solution is achieved.

o Application: Apply the photopolymer blend onto a clean glass substrate.

e Molding: Carefully press the release-treated master mold onto the coated substrate,
ensuring even pressure to displace excess resin and avoid air bubbles.

e UV Curing: While maintaining pressure, expose the entire assembly to a 365 nm UV light
source for approximately 5 seconds.[7] The 2-Hydroxy-2-methylpropiophenone will initiate
rapid polymerization, solidifying the resin.

o Demolding: After curing, carefully separate the master mold from the substrate. The
substrate will now have a solidified, microstructured polymer film that is a negative replica of
the master mold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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